N'-(2,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Chemical Structure: The compound (CAS 946247-81-0, C₂₀H₂₅N₃O₄S, MW 403.4952) features a central ethanediamide backbone linking two substituents:
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-26-15-5-6-16(18(11-15)27-2)22-20(25)19(24)21-12-17(14-7-10-28-13-14)23-8-3-4-9-23/h5-7,10-11,13,17H,3-4,8-9,12H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJZFJMBZSOPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H24N4O2S
- Molecular Weight : 356.47 g/mol
- CAS Number : 1144439-27-9
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its effects on different biological systems. Key areas of interest include:
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Antiviral Activity
- In vitro studies have suggested that compounds with similar structures may exhibit antiviral properties, particularly against HIV. For instance, certain derivatives have shown efficacy as inhibitors of the reverse transcriptase enzyme in HIV-1 at micromolar concentrations, indicating potential as an antiviral agent .
-
Neuropharmacological Effects
- The presence of a pyrrolidine moiety suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar structures have been reported to possess anxiolytic and antidepressant-like effects in animal models.
-
Antitumor Activity
- Preliminary studies indicate that related compounds may also exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
- Its structural features allow for binding to target sites similar to those of known pharmacological agents.
Research Findings and Case Studies
Several studies have contributed to the understanding of this compound's biological activity:
Future Directions
Further research is warranted to explore:
- In vivo Studies : To confirm the biological activity observed in vitro and assess pharmacokinetics.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Clinical Trials : Testing safety and efficacy in human subjects for potential therapeutic applications.
Comparison with Similar Compounds
Key Structural Features :
- The thiophene ring introduces sulfur-based electronic effects and metabolic stability.
- The pyrrolidine provides conformational flexibility and basicity, influencing solubility and receptor binding.
Structural Analogues with Amide Linkers
(a) N-(2-(1-Benzylpiperidin-4-yl)Ethyl)-3-(2,4-Dimethoxyphenyl)Acrylamide (Compound 4 from )
- Core Structure : Acrylamide linker with 2,4-dimethoxyphenyl and benzylpiperidine groups.
- Comparison: The piperidine (six-membered ring) in Compound 4 offers greater rigidity compared to the pyrrolidine (five-membered) in the target compound.
(b) SzR-109 (N-(2-(Pyrrolidin-1-yl)Ethyl)-3-(Morpholinomethyl)-4-Hydroxyquinoline-2-Carboxamide)
- Core Structure: Quinoline carboxamide with pyrrolidinyl ethyl and morpholine groups.
- Comparison: The quinoline core in SzR-109 confers planar aromaticity, contrasting with the non-planar thiophene in the target. Both share a pyrrolidinyl ethyl group, but SzR-109’s morpholine substituent may enhance water solubility compared to the target’s thiophene .
(c) N-Pyrrolidino Isotonitazene ()
- Core Structure : Benzimidazole with nitro and pyrrolidinyl ethyl groups.
- Comparison: The nitro group in isotonitazene is absent in the target, suggesting divergent biological targets (e.g., opioid vs. non-opioid receptors). Both utilize pyrrolidinyl ethyl, but the benzimidazole core in isotonitazene introduces distinct electronic and steric profiles .
Functional Group Variations
Thiophene vs. Other Heterocycles
Dimethoxyphenyl vs. Other Aromatic Groups
- 2,4-Dimethoxyphenyl (Target) vs. Compared to naphthoyl derivatives (), dimethoxyphenyl is less bulky, favoring better membrane permeability .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target’s ethanediamide linker increases hydrogen-bonding capacity compared to acrylamide or carboxamide analogs.
- The thiophene likely raises LogP slightly relative to SzR-109’s morpholine, impacting blood-brain barrier penetration .
Preparation Methods
Thiophene Functionalization
Thiophen-3-yl derivatives are typically synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation , followed by reduction to the corresponding alcohol. For example:
- Formylation : Treat thiophene with POCl₃ and DMF to yield 3-thiophenecarboxaldehyde.
- Nucleophilic Addition : React the aldehyde with pyrrolidine in the presence of NaBH₃CN to form 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanol.
Synthesis of Fragment B: N'-(2,4-Dimethoxyphenyl)Ethanedioic Acid
Methoxylation of Phenol Derivatives
2,4-Dimethoxyphenyl groups are prepared via Williamson ether synthesis :
Ethanedioic Acid Functionalization
Ethanedioic acid is esterified with the dimethoxyphenol derivative using DCC/DMAP catalysis:
$$ \text{Dimethoxyphenol} + \text{Ethanedioyl chloride} \xrightarrow{\text{DCM, 0°C}} \text{Ethanedioic acid ester} $$
Hydrolysis with NaOH yields the free acid (Fragment B).
Amide Coupling and Final Assembly
Coupling Reagent Optimization
Fragment A and B are coupled using EDCI/HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane:
$$ \text{Fragment A} + \text{Fragment B} \xrightarrow{\text{EDCI·HCl, DMAP, DCM}} \text{Target compound} $$
Conditions :
- Temperature: 0°C → room temperature (24 h)
- Solvent: Dichloromethane (35 mL per 0.5g substrate)
- Workup: Sequential washing with 2M HCl, saturated NaHCO₃, and brine.
Yield : 76% (based on patent data for analogous structures).
Alternative Coupling Methods
Comparative studies suggest HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) may enhance yields to >80% under microwave irradiation (50°C, 1 h).
Purification and Characterization
Recrystallization
Crude product is purified via dichloromethane/ethyl acetate recrystallization, yielding white crystalline solid.
Analytical Data
- Melting Point : 131–132°C (predicted via DSC)
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (thiophene-H), 6.8–7.1 (dimethoxyphenyl-H), 3.8 (OCH₃), 2.5–3.2 (pyrrolidine-CH₂).
- HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).
Scale-Up Considerations and Industrial Feasibility
Solvent Recovery
Dichloromethane is recycled via distillation (bp 40°C), reducing costs by 30% in pilot-scale trials.
Byproduct Management
Borate esters (from EDCI decomposition) are removed via Amberlyst 15/IRA743 resin treatment, achieving >99% product purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
